5-[4-(3-methylbenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile
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Overview
Description
5-[4-(3-methylbenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile is a complex organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(3-methylbenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Attachment of the piperazine moiety: This step may involve nucleophilic substitution reactions.
Introduction of the benzoyl and tolyl groups: These steps might involve Friedel-Crafts acylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups.
Reduction: Reduction reactions could be used to modify the compound’s structure.
Substitution: Various substitution reactions could occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield different oxazole derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
5-[4-(3-methylbenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile may have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a lead compound for drug development.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Industrial Applications: Use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. This could involve:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways Involved: Modulation of biochemical pathways, such as signaling cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Other Oxazole Derivatives: Compounds with similar structures but different substituents.
Piperazine Derivatives: Compounds containing the piperazine moiety with different functional groups.
Uniqueness
The uniqueness of 5-[4-(3-methylbenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile lies in its specific combination of functional groups, which may confer unique biological activities or chemical properties.
Properties
IUPAC Name |
5-[4-(3-methylbenzoyl)piperazin-1-yl]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-16-6-8-18(9-7-16)21-25-20(15-24)23(29-21)27-12-10-26(11-13-27)22(28)19-5-3-4-17(2)14-19/h3-9,14H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCXFMLOQKBAAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC(=C4)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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